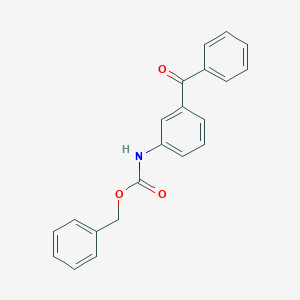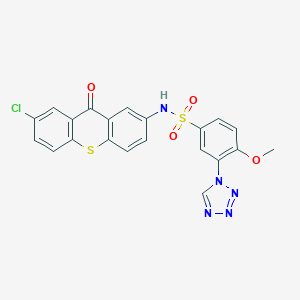![molecular formula C21H21N3OS B263210 1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)
1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using a specific method. The compound's mechanism of action and its biochemical and physiological effects have been studied extensively, leading to a better understanding of its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine is not fully understood. However, it has been suggested that the compound acts on various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and GABA. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine in lab experiments is its wide range of pharmacological activities, which makes it a versatile compound for studying various neurological and psychiatric disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs with fewer side effects. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine involves the reaction of 4-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-5-one with benzyl piperazine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. Additionally, it has been shown to possess antitumor and antimicrobial properties.
Eigenschaften
Produktname |
1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine |
|---|---|
Molekularformel |
C21H21N3OS |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-9-17(10-8-16)19-15-26-21(22-19)24-13-11-23(12-14-24)20(25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 |
InChI-Schlüssel |
UDWJGDOPGPBNHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)


![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)

![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)

![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)
![ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B263153.png)
![5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)
